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The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its

dysregulation is implicated in many cancers [1]. The downstream effectors of this pathway, YAP and TAZ,

exert their oncogenic activity primarily by binding to TEAD transcription factors to drive the expression of

pro-growth and pro-survival genes [1]. Therefore, disrupting the YAP/TAZ-TEAD interaction represents a

promising therapeutic strategy.

Ethacrynic Acid (EA), an FDA-approved loop diuretic, has been rediscovered through drug repurposing

efforts as an effective inhibitor of TEAD [2]. Its primary molecular mechanism involves binding to the

palmitate pocket of TEAD, thereby inhibiting its autopalmitoylation. This post-translational modification is

essential for TEAD's stability, its interaction with YAP/TAZ, and its subsequent transcriptional activity. By

inhibiting palmitoylation, EA destabilizes the TEAD conformation, disrupts the YAP-TEAD protein

complex, and suppresses the transcription of target genes such as CTGF and CYR61 [2].

Key Findings and Quantitative Data Summary

The table below summarizes quantitative data from key experiments demonstrating the effects of Ethacrynic

Acid and its derivatives on TEAD and cancer cells.

Table 1: Summary of Key Experimental Findings on EA-mediated TEAD Inhibition
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Assay/Cell Line Observed Effect / Target

Potency
(IC50/IC~50~ value
or Concentration
Used)

Key Outcome/Reference

Virtual
Screening
(DrugBank)

Identification of EA as a

TEAD binder

N/A EA was identified as a hit

from the FDA-approved drug
library [2]

Binding Assays
(NMR, ITC)

Direct binding to TEAD
palmitoylation pocket

K~d~ not specified in
source

Confirmed direct binding
interaction [2]

TEAD
Palmitoylation
Assay

Inhibition of TEAD
autopalmitoylation

Not specified Established the functional
consequence of binding [2]

YAP-TEAD
Interaction
Assay

Disruption of YAP-TEAD

protein complex

Not specified Confirmed mechanistic

disruption of the oncogenic
complex [2]

MDA-MB-231
(Breast Cancer)

Cell proliferation inhibition IC~50~ not specified
for EA alone [2]

EA inhibited proliferation,
colony formation, and

migration [2]

NCI-H226 (Lung
Cancer)

Cell proliferation inhibition IC~50~ not specified

for EA alone [2]

EA inhibited proliferation and

YAP-TEAD target gene
transcription [2]

Derivative: EA-
C15

Covalent binding to
TEAD; Cell proliferation

inhibition (NCI-H226)

Sub-micromolar ~100x more potent than EA;
inhibited target gene

transcription [2]

Detailed Experimental Protocols

Below are detailed methodologies for key experiments used to characterize EA as a TEAD inhibitor.

Protocol 1: In Vitro Binding Assays for Target Engagement
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This protocol validates the direct binding of EA to the TEAD palmitoylation pocket using biophysical

methods.

1.1 Molecular Docking and Virtual Screening

Objective: To computationally predict the binding of EA to TEAD.
Software: Use programs like Glide (Schrodinger Suite) or similar molecular docking software [2].

Procedure:
Prepare the protein structure of the TEAD palmitoylation pocket (e.g., from PDB).

Prepare the 3D ligand structure of EA.
Perform covalent and non-covalent docking simulations to generate binding poses.

Analyze the top poses for binding affinity and key molecular interactions (e.g., with Cys residue
for covalent binding).

1.2 1D NMR WaterLOGSY Assay

Objective: To experimentally confirm binding in solution.
Materials: Purified recombinant TEAD protein, Ethacrynic Acid, DMSO, NMR spectrometer.

Procedure [2]:
Prepare a sample containing TEAD protein in a suitable buffer.

Add EA to the protein sample (using DMSO as a vehicle control).
Acquire 1D NMR WaterLOGSY spectra.

Analysis: A change in the ligand's NMR signals upon binding to the protein indicates a positive
binding event.

1.3 Isothermal Titration Calorimetry (ITC)

Objective: To quantify the binding affinity (K~d~) and thermodynamics.
Materials: ITC instrument, purified TEAD protein, Ethacrynic Acid.

Procedure:
Load the TEAD protein solution into the sample cell.

Fill the syringe with an EA solution.
Perform a series of automated injections of EA into the protein cell while measuring the heat

released or absorbed.
Analysis: Fit the resulting thermogram to a binding model to calculate the K~d~, stoichiometry

(N), enthalpy (ΔH), and entropy (ΔS).

1.4 Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement in a cellular context.
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Materials: Relevant cell line (e.g., MDA-MB-231), EA, DMSO, thermal cycler, Western blot

equipment.
Procedure:

Treat cells with EA or vehicle control for a predetermined time.
Aliquot cell suspensions, heat them at different temperatures (e.g., from 40°C to 65°C) for 3-5

minutes, then cool.
Lyse the cells, centrifuge to remove aggregates, and analyze the soluble fraction by Western

blotting for TEAD.
Analysis: A rightward shift in the TEAD protein melting curve (thermal stabilization) in EA-

treated samples indicates drug-target binding within cells [3].

Protocol 2: Functional Assessment of TEAD Inhibition

This protocol evaluates the functional consequences of EA binding on TEAD activity.

2.1 TEAD Auto-palmitoylation Inhibition Assay

Objective: To measure the inhibition of TEAD's intrinsic palmitoylation.
Materials: Purified TEAD protein, EA, palmitoyl-CoA, detection reagents.

Procedure:
Incubate TEAD protein with palmitoyl-CoA in the presence or absence of EA.

Stop the reaction and detect palmitoylation levels. This can be done via:
Acyl-Biotin Exchange (ABE): Chemically replace the palmitate with a biotin tag,

followed by streptavidin pull-down and Western blot.
Mass Spectrometry: Directly measure the mass change of the protein.

Analysis: Reduced palmitoylation signal in EA-treated samples indicates successful inhibition
[2].

2.2 Luciferase Reporter Gene Assay

Objective: To measure the effect on YAP/TAZ-TEAD transcriptional activity.
Materials: Cells with endogenous or overexpressed YAP/TAZ, TEAD-responsive luciferase reporter

plasmid (e.g., containing CTGF or CYR61 promoter), control Renilla luciferase plasmid, EA.
Procedure:

Co-transfect cells with the TEAD-luciferase reporter and control plasmids.
Treat cells with EA or vehicle for 24-48 hours.

Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay kit.
Analysis: Normalize firefly luminescence to Renilla luminescence. A dose-dependent decrease

in normalized luminescence indicates inhibition of TEAD transcriptional activity.
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2.3 Quantitative PCR (qPCR) for Endogenous Target Genes

Objective: To validate transcriptional inhibition of native YAP/TAZ-TEAD target genes.
Materials: EA-treated cells, RNA extraction kit, cDNA synthesis kit, qPCR reagents, primers for CTGF,

CYR61, and a housekeeping gene (e.g., GAPDH).
Procedure:

Extract total RNA from treated cells.
Synthesize cDNA.

Perform qPCR reactions with gene-specific primers.
Analysis: Use the 2^(-ΔΔCt) method to calculate relative gene expression. Downregulation of

CTGF and CYR61 mRNA confirms functional TEAD inhibition [2].

Experimental Workflow and Mechanism of Action

The following diagram illustrates the logical workflow for evaluating Ethacrynic Acid as a TEAD inhibitor,

from initial screening to functional validation.
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Diagram 1: Experimental workflow for evaluating Ethacrynic Acid as a TEAD inhibitor.

The diagram below illustrates the molecular mechanism by which Ethacrynic Acid inhibits the YAP/TAZ-

TEAD signaling axis.
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Diagram 2: Mechanism of Ethacrynic Acid-mediated inhibition of the YAP/TAZ-TEAD oncogenic axis.
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Discussion and Conclusion

The repurposing of Ethacrynic Acid as a TEAD inhibitor offers a promising and cost-effective strategy for

targeting cancers dependent on Hippo pathway dysregulation [2] [4]. The experimental data confirms that

EA, by occupying the palmitate-binding site, acts as a molecular wedge that disrupts TEAD's conformation

and function.

Advantages of EA: As an FDA-approved drug, its safety profile and pharmacokinetic data are
already known, which can accelerate pre-clinical development.

Limitations and Future Directions: While EA serves as an excellent proof-of-concept tool and a
scaffold for derivative development, its potency and selectivity may be limited compared to novel,

purpose-built TEAD inhibitors. The development of more potent derivatives, such as EA-C15,
highlights the potential for structural optimization [2]. Future work should focus on in vivo efficacy

studies in relevant cancer models and further exploration of its therapeutic window and potential
combinations with other targeted therapies.

I hope these application notes and protocols provide a solid foundation for your research on TEAD

inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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